4-methoxy-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine
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Overview
Description
4-Methoxy-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological and chemical properties.
Mechanism of Action
Target of Action
The primary target of 4-methoxy-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase .
Mode of Action
This compound acts as an inhibitor of CDK2 . By binding to the active site of CDK2, it prevents the kinase from phosphorylating its substrates, thereby halting cell cycle progression . This inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2 is essential for the G1/S transition, and its inhibition can cause cells to arrest in the G1 phase . This can lead to apoptosis, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The compound has shown significant anticancer activity in vitro . It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values in the nanomolar range . This suggests that the compound could potentially be effective in treating certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine typically involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyrazine scaffold. One common approach is the one-pot synthesis method, which includes amide formation, pyrazine ring closure, hydrolysis, and dehydration. Intermediate compounds such as 7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one and 7-methoxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one are often isolated during the process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure[_{{{CITATION{{{3{Synthesis of 4-heteryl-substituted derivatives of methylpyrazolo[1,5 ...](https://link.springer.com/content/pdf/10.1007/s10593-020-02849-4.pdf). This method allows for the efficient synthesis of multigram quantities of the desired compound[{{{CITATION{{{_3{Synthesis of 4-heteryl-substituted derivatives of methylpyrazolo1,5 ....
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-methoxy-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine is utilized as a fluorescent probe for studying intracellular processes and chemosensors.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemical sensors.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrazines
Piperazines
Uniqueness: 4-Methoxy-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine stands out due to its specific structural features, such as the presence of the methoxy group and the piperazine ring. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O/c1-12-11-13-15(17-5-6-23(13)20-12)21-7-9-22(10-8-21)16-18-4-3-14(19-16)24-2/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGLLQJZMABQLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NC=CC(=N4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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